molecular formula C24H27ClN4O3S2 B2469355 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216906-21-6

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No. B2469355
CAS RN: 1216906-21-6
M. Wt: 519.08
InChI Key: VZILEXLAQNVVMQ-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O3S2 and its molecular weight is 519.08. The purity is usually 95%.
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Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitumor, and antiviral effects among others. The benzothiazole scaffold is considered a crucial moiety in many biologically active compounds, underlining its importance in drug discovery and development (Bhat & Belagali, 2020). The structural simplicity and ease of synthesis of benzothiazole derivatives provide a significant advantage for the development of new chemical entities with potential therapeutic applications.

Thiazole-Based Compounds in Drug Development

Similarly, thiazole-based compounds have been extensively explored for their therapeutic potential. These compounds have shown a wide range of biological activities, including antitubercular, antioxidant, anti-inflammatory, and neuroprotective effects. The versatility of the thiazole ring allows for the development of compounds with specific target mechanisms, offering opportunities for the creation of novel treatments for various diseases (Leoni et al., 2014). The research and development of thiazole derivatives are driven by the continuous need for new drugs with improved efficacy and reduced side effects.

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2.ClH/c1-16-8-9-18(30-2)20-21(16)33-24(26-20)28(11-5-10-27-12-14-31-15-13-27)23(29)22-25-17-6-3-4-7-19(17)32-22;/h3-4,6-9H,5,10-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZILEXLAQNVVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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